Piperidine, 1-(1,3,5-trimethylcyclohexyl)-
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Overview
Description
Piperidine, 1-(1,3,5-trimethylcyclohexyl)- is an organic compound with the molecular formula C14H27N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a 1,3,5-trimethylcyclohexyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- typically involves the reaction of piperidine with 1,3,5-trimethylcyclohexyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(1,3,5-trimethylcyclohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds. These products have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
Piperidine, 1-(1,3,5-trimethylcyclohexyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antihypertensive, and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the STAT-3, NF-κB, and PI3K/Akt pathways. These interactions lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. The compound’s ability to target multiple pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Phosphorinane: A six-membered heterocyclic compound with one phosphorus atom.
Arsinane: A six-membered heterocyclic compound with one arsenic atom.
Uniqueness
Piperidine, 1-(1,3,5-trimethylcyclohexyl)- is unique due to the presence of the 1,3,5-trimethylcyclohexyl group, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s stability, reactivity, and potential therapeutic applications compared to other similar compounds .
Biological Activity
Piperidine, 1-(1,3,5-trimethylcyclohexyl)- is a piperidine derivative that has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological applications, including antimicrobial, anticancer, and neuroprotective properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula : C16H31N
- Molecular Weight : 237.42 g/mol
- CAS Number : 685088-19-1
- IUPAC Name : 1-(1,3,5-trimethylcyclohexyl)piperidine
The biological activity of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- is primarily attributed to its interaction with various molecular targets within the body. It may function as an inhibitor or modulator of enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for the survival and proliferation of pathogens.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Properties
Piperidine derivatives have been extensively studied for their antimicrobial effects. Research indicates that Piperidine, 1-(1,3,5-trimethylcyclohexyl)- exhibits significant activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 0.25 µg/mL |
Mycobacterium tuberculosis | 0.125 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Piperidine derivatives. For instance:
- In vitro studies demonstrated that Piperidine, 1-(1,3,5-trimethylcyclohexyl)- can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.
Study on Anticancer Activity
A notable study conducted by Khaiitova et al. (2023) utilized computer-aided drug design techniques to evaluate new piperidine derivatives. The study found that modifications to the piperidine structure significantly enhanced its cytotoxic effects against cancer cells while minimizing toxicity towards normal cells .
Study on Antimicrobial Efficacy
Another research article published in MDPI examined the efficacy of piperidine derivatives against non-tuberculous mycobacteria. The study reported that certain derivatives exhibited MIC values as low as 0.05 µg/mL against Mycobacterium avium, indicating strong antimicrobial potential .
Properties
CAS No. |
685088-06-6 |
---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
1-(1,3,5-trimethylcyclohexyl)piperidine |
InChI |
InChI=1S/C14H27N/c1-12-9-13(2)11-14(3,10-12)15-7-5-4-6-8-15/h12-13H,4-11H2,1-3H3 |
InChI Key |
LZTQQQCDUZLMTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)N2CCCCC2)C |
Origin of Product |
United States |
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